
(R)-3-Methylmorpholine hydrochloride
Overview
Description
(R)-3-Methylmorpholine hydrochloride (CAS: 953780-78-4) is a chiral morpholine derivative with the molecular formula C₅H₁₁NO·HCl and a molecular weight of 137.61 g/mol . It is characterized by a six-membered morpholine ring substituted with a methyl group at the R-configured third position, forming a hydrochloride salt. Key properties include:
- Melting Point: 126.0°C–128.5°C .
- Purity: ≥97% (HPLC) .
- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
The compound exhibits GHS hazard warnings for skin irritation, eye damage, and respiratory irritation, necessitating protective equipment during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylmorpholine hydrochloride typically involves the reaction of morpholine with a methylating agent under controlled conditions. One common method is the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Morpholine+Methyl Iodide→(R)-3-Methylmorpholine
The resulting ®-3-Methylmorpholine is then treated with hydrochloric acid to form ®-3-Methylmorpholine hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-3-Methylmorpholine hydrochloride may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and distillation is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
®-3-Methylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Methylmorpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific context in which the compound is used. For example, in enzyme studies, it may inhibit or activate specific enzymes by binding to their active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Hydrochloride (CAS: 10024-89-2)
- Molecular Formula: C₄H₁₀ClNO | MW: 123.58 g/mol .
- Key Differences : Lacks the methyl group at position 3, resulting in simpler structure and lower molecular weight.
- Applications : Widely used as a corrosion inhibitor and solvent, but less prevalent in chiral synthesis compared to (R)-3-methylmorpholine hydrochloride .
(R)-3-Hydroxymethylmorpholine Hydrochloride (CAS: 1212377-10-0)
- Molecular Formula: C₅H₁₂ClNO₂ | MW: 153.61 g/mol .
- Key Differences : Substituted with a hydroxymethyl group instead of a methyl group at position 3.
- Applications : Intermediate in organic syntheses; hydroxymethyl group enhances solubility in polar solvents .
rac-(3R,5S)-3-Methyl-5-phenylmorpholine Hydrochloride (CAS: 1811515-76-0)
- Molecular Formula: C₁₁H₁₆ClNO | MW: 213.70 g/mol .
- Applications : Used in asymmetric catalysis and pharmaceutical research .
(R)-3-(Methoxymethyl)morpholine Hydrochloride
- Molecular Formula: C₆H₁₄ClNO₂ | MW: 167.63 g/mol .
- Key Differences : Methoxymethyl substitution at position 3 alters electronic properties and lipophilicity.
- Applications : Explored in drug discovery for improved metabolic stability .
Comparative Data Table
Biological Activity
(R)-3-Methylmorpholine hydrochloride (R-MMCH) is a chiral amine with the molecular formula C₅H₁₂ClNO, widely recognized for its diverse applications in organic synthesis and biological research. This compound is particularly notable for its biological activity, which involves interactions with various molecular targets, including enzymes and receptors. This article delves into the biological activity of R-MMCH, highlighting its mechanisms of action, applications in research, and relevant case studies.
R-MMCH is a derivative of morpholine, characterized by a methyl group at the third position of the morpholine ring. Its structural uniqueness contributes to its function as a versatile building block in organic chemistry. The compound has a molecular weight of 137.61 g/mol and can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution.
The biological activity of R-MMCH primarily stems from its ability to act as a ligand for specific enzymes or receptors. The interaction mechanism often involves:
- Enzyme Modulation : R-MMCH can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic functions.
- Chiral Auxiliary : It serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiopure pharmaceuticals.
- Catalytic Role : R-MMCH participates in various catalytic cycles due to its ability to form hydrogen bonds, which enhances its utility in organic synthesis and drug delivery systems .
Applications in Research
R-MMCH has been utilized extensively in biochemical assays and enzyme studies due to its unique properties:
- Enzyme Mechanisms : It is used to study enzyme mechanisms by providing insights into substrate specificity and enzyme kinetics .
- Drug Delivery Systems : Its hygroscopic nature aids in improving the solubility and bioavailability of poorly soluble drugs, making it valuable in pharmaceutical formulations.
- Synthesis of Ionic Liquids : R-MMCH is employed as a precursor for ionic liquids, which are crucial in catalysis and electrochemistry due to their unique properties such as high thermal stability .
Case Studies
Several studies have highlighted the biological implications of R-MMCH:
-
Enzyme Inhibition Studies :
- Research demonstrated that R-MMCH can selectively inhibit certain enzymes involved in metabolic pathways, providing potential therapeutic avenues for diseases linked to enzyme dysfunctions.
- Asymmetric Synthesis :
-
Drug Solubility Enhancement :
- Investigations into drug delivery systems revealed that incorporating R-MMCH significantly improved the solubility profiles of hydrophobic drugs, facilitating better therapeutic outcomes.
Comparative Analysis
To better understand the uniqueness of R-MMCH among similar compounds, the following table outlines its comparison with structurally related compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(S)-3-Methylmorpholine hydrochloride | 1022094-03-6 | 1.00 |
3,5-Dimethylmorpholine hydrochloride | 256518-81-7 | 1.00 |
(3R,5R)-3,5-Dimethylmorpholine hydrochloride | 1542268-31-4 | 1.00 |
3-(Methoxymethyl)morpholine hydrochloride | 955400-08-5 | 0.96 |
(S)-3-(Methoxymethyl)morpholine hydrochloride | 218594-76-4 | 0.96 |
This table illustrates that while many compounds share structural similarities with R-MMCH, its specific stereochemistry and functional properties make it particularly valuable for research applications.
Safety and Handling
While R-MMCH exhibits significant biological activity, it is essential to note that it can be irritating to the skin, eyes, and respiratory system. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (R)-3-Methylmorpholine hydrochloride, and what critical parameters influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For morpholine derivatives, ring-closing reactions using epoxides or nucleophilic substitutions are common. Enantiomeric purity is influenced by reaction temperature, solvent polarity, and chiral catalysts. For example, stereoselective synthesis may require chiral auxiliaries or enzymes to minimize racemization. Storage of intermediates under inert atmospheres (e.g., nitrogen) and low temperatures can preserve configuration integrity .
Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups.
- Chiral HPLC : Utilized with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers. Mobile phases often include hexane/isopropanol with trifluoroacetic acid as an additive .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
- Elemental Analysis : Ensures stoichiometric consistency (e.g., Cl⁻ content via titration).
- Optical Rotation : Cross-validates enantiomeric excess (e.g., compare with literature values for (S)-enantiomers ).
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hygroscopic degradation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Seek medical attention for persistent symptoms .
Advanced Research Questions
Q. How should researchers address contradictory data between chiral HPLC and optical rotation measurements when assessing enantiomeric excess?
- Methodological Answer :
- Cross-Validation : Repeat analyses using alternative methods (e.g., circular dichroism or NMR with chiral shift reagents).
- Impurity Screening : Use LC-MS to detect interfering impurities (e.g., diastereomers or synthesis by-products) that may skew results .
- Standard Calibration : Compare against certified reference standards (e.g., USP-grade materials ).
Q. What strategies are effective in minimizing racemization during the synthesis or storage of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct reactions below 0°C to reduce kinetic energy and racemization rates.
- Acid/Base Avoidance : Use buffered solutions (pH 6–8) to prevent protonation/deprotonation at stereogenic centers.
- Stabilized Storage : Add antioxidants (e.g., BHT) or store under nitrogen to mitigate oxidative degradation .
Q. How can impurity profiles of this compound be systematically characterized to meet pharmacopeial standards?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products .
- HPLC-MS/MS : Quantify impurities using gradient elution (e.g., C18 columns with 0.1% formic acid in water/acetonitrile).
- Pharmacopeial Compliance : Follow USP/EP guidelines for validation parameters (linearity, LOD/LOQ, precision) .
Q. Data Contradiction Analysis
Q. What experimental design considerations are critical when comparing the stability of this compound across different solvent systems?
- Methodological Answer :
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to simulate long-term storage. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days).
- Solvent Selection : Avoid protic solvents (e.g., water/methanol) if hydrolysis is a concern; prioritize aprotic solvents (e.g., acetonitrile) .
- Statistical Analysis : Apply ANOVA to assess significance of degradation rates between solvents .
Properties
IUPAC Name |
(3R)-3-methylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCQCWIEBVSLF-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723491 | |
Record name | (3R)-3-Methylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953780-78-4 | |
Record name | (3R)-3-Methylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-Methylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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